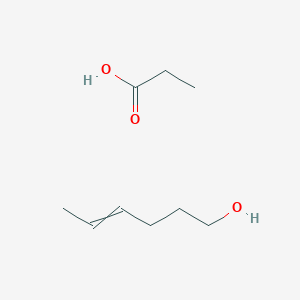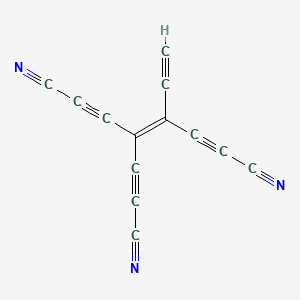
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile is a complex organic compound characterized by its unique structure, which includes multiple ethynyl and cyano groups
Méthodes De Préparation
The synthesis of 4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethynyl-containing precursors with cyano groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the multiple bonds present in the compound, leading to the formation of addition products.
Applications De Recherche Scientifique
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile involves its interaction with molecular targets through its functional groups. The cyano and ethynyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its potential effects at the molecular level.
Comparaison Avec Des Composés Similaires
4-(Cyanoethynyl)-5-ethynyloct-4-ene-2,6-diynedinitrile can be compared with other similar compounds such as cyanoethynyl radicals and other ethynyl-containing molecules. Its uniqueness lies in the combination of multiple cyano and ethynyl groups, which confer distinct chemical properties and reactivity. Similar compounds include:
- Cyanoethynyl radical (C3N)
- Ethynylbenzene derivatives
- Diethynyl compounds
These similar compounds share some structural features but differ in their specific functional groups and overall reactivity.
Propriétés
Numéro CAS |
823813-92-9 |
|---|---|
Formule moléculaire |
C13HN3 |
Poids moléculaire |
199.17 g/mol |
Nom IUPAC |
4-(2-cyanoethynyl)-5-ethynyloct-4-en-2,6-diynedinitrile |
InChI |
InChI=1S/C13HN3/c1-2-12(6-3-9-14)13(7-4-10-15)8-5-11-16/h1H |
Clé InChI |
OEBGRKPWVZYNKN-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=C(C#CC#N)C#CC#N)C#CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


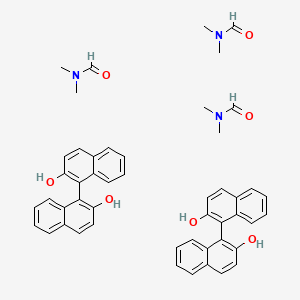
![1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14210835.png)
![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
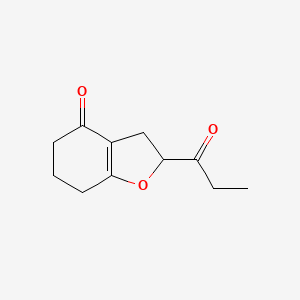
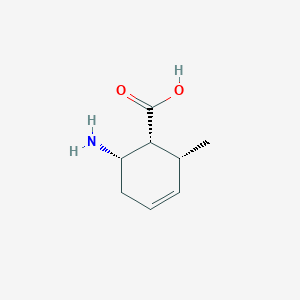
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)

![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)
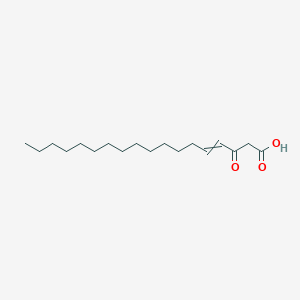
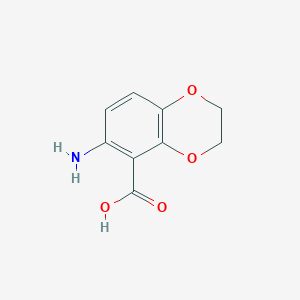
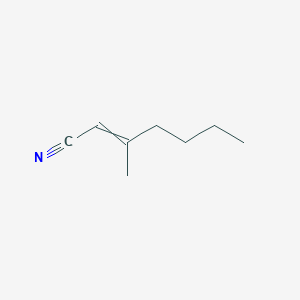
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)
